molecular formula C19H18N4O4S2 B2891441 2-benzamido-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide CAS No. 941929-23-3

2-benzamido-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

Cat. No.: B2891441
CAS No.: 941929-23-3
M. Wt: 430.5
InChI Key: XRSLWYYIEQUFKF-UHFFFAOYSA-N
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Description

“2-benzamido-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions due to the presence of sulfur and nitrogen in the ring. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

  • Antiviral Activity : A study described the synthesis of various thiazole nucleosides, including 2-D-ribofuranosylthiazole-4-carboxamide and its derivatives. These compounds were evaluated for their in vitro activity against different viruses, including herpes, parainfluenza, and rhinovirus, and also as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

  • Polycarbazole-based Solar Cells : Research on the morphology control in polycarbazole-based bulk heterojunction solar cells indicated the importance of the thiazole structure in improving photovoltaic performance. The study showed how the morphology of the active layer in solar cells could be fine-tuned for enhanced domain structure and hole mobility, leading to increased power conversion efficiency (Chu et al., 2011).

  • Synthesis of Thiazole Derivatives : A study involved the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, illustrating the chemical processes and yields of this thiazole derivative. The structural confirmation of the product was achieved through various spectroscopic methods (Tang Li-jua, 2015).

  • Photochemical Studies : The photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen were explored, indicating the potential photochemical applications of thiazole derivatives (Mahran et al., 1983).

  • Drug-like Thiadiazole Derivatives : A study developed a method for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. These compounds are significant in drug development due to their structural similarity to thiazole derivatives (Park et al., 2009).

  • Thiazole in Medicinal Chemistry : Thiazole and its derivatives hold a critical place in medicinal chemistry, as evidenced by their presence in natural compounds (like Vitamin B1) and various synthetic medicinally important compounds. Their applications range from antimicrobial to anticancer activities (Chhabria et al., 2016).

  • Antiproliferative Activities : Another study synthesized pyrazole-sulfonamide derivatives and tested them for their antiproliferative activities against cancer cell lines. The structural similarity of these compounds to thiazole derivatives highlights the potential of thiazole structures in cancer research (Mert et al., 2014).

Future Directions

Thiazoles have shown promising results in various biological activities, and there is a lot of potential for future research in this area . Future directions could include the design and synthesis of new thiazole derivatives, further investigation of their biological activities, and exploration of their mechanisms of action .

Properties

IUPAC Name

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c20-29(26,27)15-8-6-13(7-9-15)10-11-21-18(25)16-12-28-19(22-16)23-17(24)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H2,20,26,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLWYYIEQUFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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